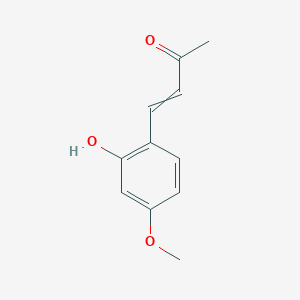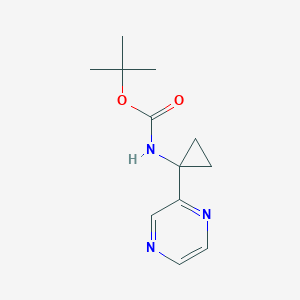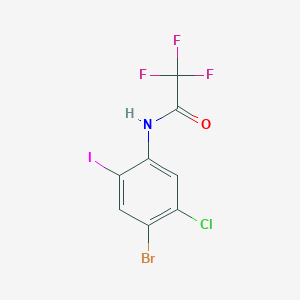
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with tetrahydrofuran derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the cyclization of 1,4- or 1,5-diols to form tetrahydrofuran rings . The reaction is carried out at room temperature, providing high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Applications De Recherche Scientifique
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of antidepressant molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
1-(Tetrahydrofuran-3-yl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is unique due to the presence of both the chloro group and the tetrahydrofuran moiety. This combination enhances its reactivity and broadens its range of applications in various fields.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
4-chloro-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 |
Clé InChI |
CQGFYUCDTZFQOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1N2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
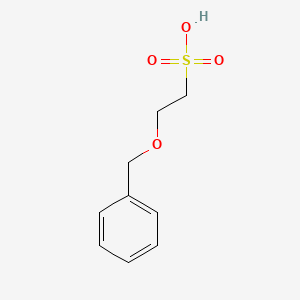
![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
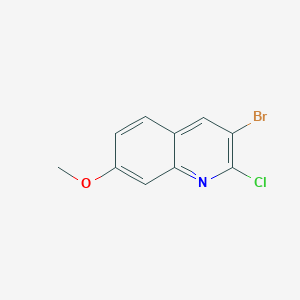
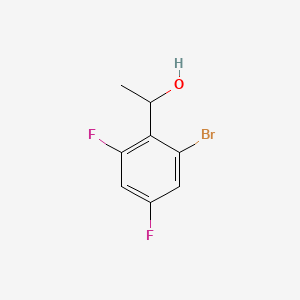
![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)

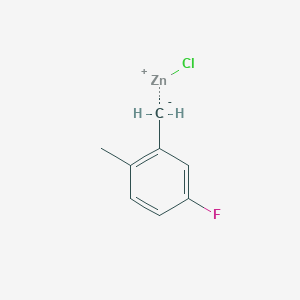
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
